Introduction: A Bifunctional Scaffold of Strategic Importance
Introduction: A Bifunctional Scaffold of Strategic Importance
An In-depth Technical Guide to 2-Oxoindoline-5-sulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. 2-Oxoindoline-5-sulfonyl chloride stands out as a heterocyclic intermediate of significant value. Its structure uniquely combines two highly sought-after pharmacophores: the privileged 2-oxoindoline core, a staple in numerous approved drugs and clinical candidates, and the highly reactive sulfonyl chloride group. This dual functionality makes it an exceptionally versatile reagent for introducing the critical 5-sulfonamide moiety onto the oxindole scaffold, a modification frequently associated with potent and selective biological activity.
This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its chemical behavior, synthesis, and application. We will explore its core properties, provide validated protocols for its synthesis and reaction, and discuss its strategic deployment in the synthesis of potential therapeutics, particularly in oncology.[1][2]
PART 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any synthetic campaign.
Physicochemical Data Summary
The key physical and chemical identifiers for 2-oxoindoline-5-sulfonyl chloride are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 199328-31-9 | [3][4] |
| Molecular Formula | C₈H₆ClNO₃S | [3][4] |
| Molecular Weight | 231.66 g/mol | [3][4] |
| Appearance | Off-white to beige solid | [5] |
| Melting Point | >160 °C; 180-185 °C | [1][3] |
| Density | ~1.57 g/cm³ | [3][6] |
| IUPAC Name | 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | [4] |
| Synonyms | 5-Chlorosulfonyl-2-indolinone, 5-Oxindole sulfonyl chloride | [3][4] |
Stability and Reactivity Insights
The dominant chemical feature of this molecule is the electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). This group is highly susceptible to nucleophilic attack, defining both its utility and its handling requirements.
-
Moisture Sensitivity : The compound reacts violently with water and other protic solvents.[7][8] This hydrolysis reaction yields the corresponding sulfonic acid and hydrochloric acid, liberating toxic gas.[8][9] This reactivity mandates storage in a dry, inert atmosphere and the use of anhydrous solvents for all reactions.
-
Thermal Stability : The compound is thermally stable, with a high melting point, but decomposition can occur at elevated temperatures, releasing toxic fumes including oxides of sulfur, nitrogen, and hydrogen chloride.[10]
-
Nucleophilic Reactivity : It readily reacts with a wide range of nucleophiles, most notably primary and secondary amines to form stable sulfonamides, and alcohols to form sulfonate esters.[11][12] This predictable reactivity is the cornerstone of its application in synthetic chemistry.
Spectroscopic Validation
Confirming the identity and purity of 2-oxoindoline-5-sulfonyl chloride is critical. The following spectroscopic data are characteristic of the compound.
| Spectroscopy | Characteristic Features | Reference(s) |
| ¹H NMR | δ ~10.5 (br s, 1H, NH ), δ ~7.4-7.5 (m, 2H, ArH ), δ ~6.7 (d, 1H, ArH ), δ ~3.5 (s, 2H, CH₂ ) | [1] |
| ¹³C NMR | δ ~176 (C=O), δ ~144-121 (Ar-C), δ ~107 (Ar-C), δ ~35 (CH₂) | [1] |
| IR (cm⁻¹) | ~3200 (N-H stretch), ~1710 (C=O stretch, lactam), ~1370 & ~1170 (Asymmetric & Symmetric S=O stretch) | [13][14] |
| Mass Spec (MS) | Molecular ion peak (M⁺) with a characteristic M+2 peak (~3:1 ratio) due to ³⁵Cl/³⁷Cl isotopes. | [13][14] |
PART 2: Synthesis and Core Reactions
Synthesis Protocol: Electrophilic Sulfonylation of 2-Oxoindoline
The most direct and common synthesis involves the electrophilic aromatic substitution of the 2-oxoindoline (oxindole) core using chlorosulfonic acid.[1] The electron-donating nature of the fused benzene ring directs the bulky chlorosulfonyl group to the C-5 position.
Protocol:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Cool the flask in an ice/water bath.
-
Reagent Charging: To the flask, add indolin-2-one (1.0 eq).
-
Slow Addition: Slowly add chlorosulfonic acid (~4.0 eq) dropwise via the dropping funnel to the stirring indolin-2-one. Causality: This addition must be slow and controlled to manage the highly exothermic reaction and prevent thermal runaway. The temperature should be maintained below 30 °C.[1]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for approximately 1.5 hours.
-
Heating: Subsequently, heat the reaction mixture to ~65-70 °C for 1 hour to ensure the reaction goes to completion.[1]
-
Workup - Precipitation: Cool the reaction mixture to room temperature. In a separate large beaker containing vigorously stirred ice/water, carefully and slowly pour the reaction mixture. Causality: This quenching step serves two purposes: it safely neutralizes the excess chlorosulfonic acid and precipitates the solid product, which has low aqueous solubility.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.
-
Drying: Dry the product in a vacuum oven to yield 2-oxoindoline-5-sulfonyl chloride, which is often pure enough for subsequent steps without further purification.[1]
Core Reaction: Sulfonamide Bond Formation
The primary utility of 2-oxoindoline-5-sulfonyl chloride is its reaction with primary or secondary amines to form sulfonamides. This reaction is robust, high-yielding, and forms the basis for creating libraries of drug-like molecules.[12][15]
General Protocol:
-
Setup: Dissolve 2-oxoindoline-5-sulfonyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile) under an inert atmosphere (e.g., Nitrogen).
-
Base: Add a non-nucleophilic base (e.g., Triethylamine, Pyridine, 2.0-3.0 eq). Causality: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[16]
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq), either neat or as a solution in the reaction solvent.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitoring by TLC or LC-MS).
-
Workup: Quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
PART 3: Applications in Drug Discovery & Development
The 2-oxoindoline scaffold is a cornerstone of kinase inhibitor design, most famously embodied by Sunitinib. The addition of a 5-sulfonyl chloride handle allows for the systematic exploration of the C-5 position, a key vector for modulating potency, selectivity, and pharmacokinetic properties.
-
Antitumor Agents: This reagent is explicitly used to prepare 3,5-substituted indolin-2-one derivatives that have shown potent antitumor activity.[1] For instance, novel 5-sulfonyl-indolin-2-ones have been synthesized and identified as inhibitors of Fibroblast Growth Factor Receptor 2 (FGFR2), a target implicated in various cancers.[2]
-
Scaffold for Library Synthesis: The reliable S-N coupling reaction makes 2-oxoindoline-5-sulfonyl chloride an ideal starting material for parallel synthesis and the creation of large compound libraries for high-throughput screening.[17] This allows for rapid Structure-Activity Relationship (SAR) studies.
-
Procaspase Activators: The broader 2-oxoindoline core, which this reagent provides access to, has been used to design novel small molecules that activate procaspase-3, inducing apoptosis in cancer cells.[18]
PART 4: Safety, Handling, and Storage
Given its high reactivity, particularly with water, stringent safety protocols are non-negotiable when handling 2-oxoindoline-5-sulfonyl chloride.
Hazard Identification
The compound presents multiple hazards, as classified under the Globally Harmonized System (GHS).[4]
| Hazard Class | GHS Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed | Do not eat, drink, or smoke when using. |
| Skin Corrosion | H314: Causes severe skin burns | Wear protective gloves and clothing.[7] |
| Eye Damage | H318: Causes serious eye damage | Wear safety glasses with side shields or goggles.[7][19] |
| Reactivity | EUH014: Reacts violently with water; EUH029: Contact with water liberates toxic gas | Handle under inert gas. Store in a dry place.[7][8] |
Handling and Storage Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10][19] Facilities should be equipped with an eyewash station and a safety shower.[10]
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (inspect before use), and chemical safety goggles or a face shield.[19]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances, particularly water and moisture.[19] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to preserve quality.[19]
-
Spill & Disposal: In case of a spill, avoid generating dust. Absorb with an inert, dry material and place it into a suitable disposal container.[10] Dispose of waste in accordance with local, state, and federal regulations.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[19]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[19]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[19]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[19]
References
- 2-Oxoindoline-5-sulfonyl chloride | CAS 199328-31-9. Chemical Suppliers. [URL: https://www.chemspider.com/Chemical-Structure.4515082.html]
- 2-Oxoindoline-5-sulfonyl chloride, 97%, Thermo Scientific. Thermo Fisher Scientific. [URL: https://www.thermofisher.
- 3,3,7-Trichloro-2-oxoindoline-5-sulfonyl chloride Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/TL0151_sds.pdf]
- 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4962506]
- 2-Oxoindoline-5-sulfonyl chloride, 97%, Thermo Scientific. Fisher Scientific. [URL: https://www.fishersci.ca/shop/products/2-oxoindoline-5-sulfonyl-chloride-97-thermo-scientific/cc53303da]
- 2-OXOINDOLINE-5-SULPHONYL CHLORIDE 97. ChemBK. [URL: https://www.chembk.com/en/chem/2-oxo-1,3-dihydroindole-5-sulfonyl%20chloride]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC389080050]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/221015]
- 2-OXOINDOLINE-5-SULFONYL CHLORIDE. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6869408.htm]
- 2-OXOINDOLINE-5-SULPHONYL CHLORIDE 97 | 199328-31-9. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6869408_EN.htm]
- 2-Oxoindoline-5-sulfonyl chloride, 95%. Advent Chembio. [URL: https://www.adventchembio.com/product/13503/2-oxoindoline-5-sulfonyl-chloride-95]
- Synthesis of sulfonyl chloride substrate precursors. Organic Syntheses. [URL: http://www.orgsyn.org/Content/pdfs/procedures/v90p0340.pdf]
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/ra/c3ra42345a]
- IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [URL: https://www.acdlabs.com/blog/2008/07/ir-nmr-and-ms-of-a-sulfonyl-chloride-compound/]
- 2-Oxindole-5-sulphonyl chloride. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/products/details/PC5039/2-oxindole-5-sulphonyl-chloride]
- Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents. MedChemComm, Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/md/c1md00105a]
- The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Teva api. [URL: https://www.teva-api.com/news-and-resources/the-role-of-sulfonyl-chlorides-in-pharmaceutical-synthesis/]
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202008785]
- 2-Oxoindoline-5-sulphonyl chloride | 199328-31-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [URL: http://cbijournal.com/paper/volume-8-2018-issue-4/cbi-2018-8-4-194-210.pdf]
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/N1S/sulfonamides.shtm]
- Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports, Nature. [URL: https://www.
- Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. De Gruyter. [URL: https://www.degruyter.com/document/doi/10.1515/znb-2019-0145/html]
- A Spectroscopic Showdown: Unveiling the Isomeric Differences of Isoquinoline Sulfonyl Chlorides. Benchchem. [URL: https://www.benchchem.com/blog/a-spectroscopic-showdown-unveiling-the-isomeric-differences-of-isoquinoline-sulfonyl-chlorides/]
- 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/23%3A_Organic_Nitrogen_Compounds_I_-_Amines/23.09%3A_Amines_as_Nucleophiles]
- An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI. [URL: https://www.mdpi.com/1420-3049/27/12/3858]
- Sulfonyl Chlorides/Fluorides. Enamine. [URL: https://enamine.net/building-blocks/focused-libraries/sulfonyl-chlorides-fluorides]
- 2-Oxoindoline-5-sulphonyl chloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, MDPI. [URL: https://www.mdpi.com/1420-3049/25/18/4268]
- Sulfonyl halide. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sulfonyl_halide]
- 2-chloroethanesulfonyl chloride(1622-32-8) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/1622-32-8_1hnmr.htm]
Sources
- 1. 2-OXOINDOLINE-5-SULPHONYL CHLORIDE 97 | 199328-31-9 [chemicalbook.com]
- 2. Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. 2-Oxoindoline-5-sulfonyl chloride | CAS 199328-31-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | C8H6ClNO3S | CID 4962506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. chembk.com [chembk.com]
- 7. 2-Oxoindoline-5-sulfonyl chloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. 2-Oxoindoline-5-sulfonyl chloride, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 9. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 10. aksci.com [aksci.com]
- 11. nbinno.com [nbinno.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. acdlabs.com [acdlabs.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cbijournal.com [cbijournal.com]
- 16. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
- 18. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fishersci.fr [fishersci.fr]
